Caged GMP-pnp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

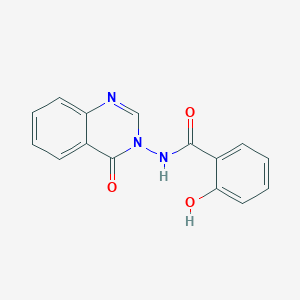

Caged GMP-pnp is a molecule that has gained significant attention in the field of scientific research due to its ability to release guanosine monophosphate (GMP) upon exposure to light. This unique property has made it a valuable tool for studying cellular signaling pathways and enzymatic reactions. Additionally, we will list several future directions for further research in this field.

Scientific Research Applications

Caged Caged GMP-pnp-pnp is a valuable tool for studying cellular signaling pathways and enzymatic reactions. It has been used to investigate the activation of G protein-coupled receptors (GPCRs) and the regulation of cyclic nucleotide-dependent kinases. Additionally, caged this compound-pnp has been used to study the activity of enzymes such as phosphodiesterases and guanylate cyclases.

Mechanism of Action

Caged Caged GMP-pnp-pnp works by releasing this compound upon exposure to light. The photolabile protecting group on the molecule is cleaved by light, which allows this compound to be released and interact with cellular targets. This mechanism of action allows for precise temporal and spatial control of this compound signaling pathways.

Biochemical and Physiological Effects:

Caged this compound-pnp has been shown to have a variety of biochemical and physiological effects. It can activate cyclic nucleotide-dependent kinases, which are involved in a variety of cellular processes such as metabolism, gene expression, and cell division. Additionally, caged this compound-pnp has been shown to regulate ion channels and neurotransmitter release in neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using caged Caged GMP-pnp-pnp in lab experiments is its ability to provide precise temporal and spatial control of this compound signaling pathways. This allows researchers to study the effects of this compound signaling on cellular processes with high accuracy. However, one limitation of using caged this compound-pnp is that it requires exposure to light, which can be difficult to control in certain experimental conditions.

Future Directions

There are several future directions for research in the field of caged Caged GMP-pnp-pnp. One area of interest is the development of new photolabile protecting groups that can be cleaved by different wavelengths of light. This would allow for greater control over the activation of caged this compound-pnp in different experimental conditions. Additionally, researchers are interested in studying the effects of caged this compound-pnp on different cellular targets and in different cell types. Finally, there is interest in developing new caged molecules that can release other nucleotides or signaling molecules upon exposure to light.

Synthesis Methods

Caged Caged GMP-pnp-pnp is synthesized by reacting guanosine monophosphate with a photolabile protecting group. The protecting group is typically a nitrobenzyl or coumarin derivative that can be cleaved by exposure to ultraviolet or visible light. This reaction produces a caged molecule that can be activated by light to release this compound.

properties

CAS RN |

116271-22-8 |

|---|---|

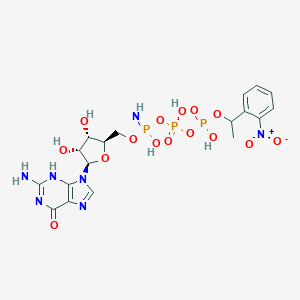

Molecular Formula |

C18H24N7O15P3 |

Molecular Weight |

671.3 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C18H24N7O15P3/c1-8(9-4-2-3-5-10(9)25(29)30)38-42(32,33)40-43(34,35)39-41(20,31)36-6-11-13(26)14(27)17(37-11)24-7-21-12-15(24)22-18(19)23-16(12)28/h2-5,7-8,11,13-14,17,26-27H,6H2,1H3,(H2,20,31)(H,32,33)(H,34,35)(H3,19,22,23,28)/t8?,11-,13-,14-,17-,41?/m1/s1 |

InChI Key |

XSZNISBTJNZPLS-WSSMKXPZSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |

synonyms |

1-(2-nitro)phenylethyl-P(3)-guanylyl imidodiphosphate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B55077.png)

![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)

![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)